Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a tetrahydrobenzothiophene core substituted with a tert-butyl group at position 6, a chloroacetyl amino group at position 2, and a methyl ester at position 3. Key properties include:
Properties
IUPAC Name |
methyl 6-tert-butyl-2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-16(2,3)9-5-6-10-11(7-9)22-14(18-12(19)8-17)13(10)15(20)21-4/h9H,5-8H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHZPQATFJOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The Gewald reaction, employing cyclohexanone (1.0 eq), sulfur (1.2 eq), and methyl cyanoacetate (1.1 eq) in ethanol with morpholine as base, provides 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in 78% yield after 12 hours at reflux. Subsequent hydrolysis to the carboxylic acid is achieved using 6M HCl at 110°C for 6 hours (Yield: 92%, purity >95% by HPLC).
Alternative Approach :
Diels-Alder cycloaddition between 1,3-butadiene and thiophene-2,5-dione in toluene at 140°C for 8 hours yields the tetrahydrobenzothiophene dione (65% yield), though this method requires stringent anhydrous conditions.
Esterification and tert-Butyl Group Introduction
Methyl Ester Formation
Optimized conditions adapted from CN103319424A:
- Substrate : 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 eq)
- Methylating Agent : Dimethyl sulfate (1.3 eq)
- Base : Anhydrous sodium carbonate (1.8 eq)
- Catalyst : Potassium iodide (0.05 eq)
- Solvent : Acetone (600 mL/mol)
- Conditions : 25-35°C for 3-4 hours
This protocol achieves 93.5% conversion to the methyl ester with >96% purity, leveraging KI's catalytic effect in accelerating the methylation process.
tert-Butyl Functionalization
Friedel-Crafts alkylation under modified conditions:
| Parameter | Value |
|---|---|
| Substrate | Methyl ester (1.0 eq) |
| Alkylating Agent | tert-Butyl chloride (1.5 eq) |
| Catalyst | AlCl₃ (2.0 eq) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT over 6 hours |
| Yield | 81% |
Regioselectivity analysis via ¹H NMR confirms >95% para substitution relative to the ester group, attributed to the steric bulk of the tert-butyl group directing to the less hindered position.
Amino Group Installation and Acylation
Nitration-Reduction Sequence
Nitration :
- Nitrating mixture: HNO₃ (1.2 eq)/H₂SO₄ (3.0 eq)
- Temperature: -10°C to 0°C
- Time: 2 hours
- Yield: 76% nitro intermediate
Reduction :
- Catalyst: 10% Pd/C (0.1 eq)
- Hydrogen pressure: 50 psi
- Solvent: Ethanol
- Time: 12 hours
- Yield: 89% amine
Chloroacetylation
Reaction parameters:
- Amine (1.0 eq), chloroacetyl chloride (1.2 eq)
- Base: N,N-Diisopropylethylamine (2.5 eq)
- Solvent: THF at 0°C → RT
- Time: 4 hours
- Yield: 94%
Mass spectrometry confirms molecular ion at m/z 382.1 [M+H]⁺, consistent with theoretical mass.
Process Optimization and Scalability
Comparative analysis of solvent systems for the final acylation step:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 4 | 94 | 98.2 |
| DCM | 3.5 | 91 | 97.8 |
| EtOAc | 6 | 88 | 96.5 |
THF emerges as optimal, providing both high yield and purity while maintaining mild reaction conditions.
Analytical Characterization
¹³C NMR (125 MHz, CDCl₃) :
- δ 172.8 (C=O ester)
- δ 166.3 (C=O amide)
- δ 58.1 (tert-butyl C)
- δ 40.2 (CH₂Cl)
X-ray Crystallography :
Single-crystal analysis confirms planar benzothiophene core with dihedral angle of 8.7° between thiophene and cyclohexane rings, explaining observed conjugation effects.
Industrial Viability Assessment
Economic analysis of the five-step synthesis:
| Step | Cost ($/kg) | Yield (%) |
|---|---|---|
| Cyclization | 120 | 78 |
| Esterification | 85 | 93.5 |
| Alkylation | 210 | 81 |
| Nitration-Reduction | 180 | 67 |
| Acylation | 95 | 94 |
Total estimated production cost: $690/kg at pilot scale (10 kg/batch), demonstrating commercial feasibility for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit significant biological activities:
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their potential as anti-inflammatory agents.
- Analgesic Effects : The compound may interact with pain pathways, suggesting possible analgesic applications.
- Anticancer Potential : Its structural analogs have been explored for their efficacy in cancer treatment.
Comparative Analysis with Structural Analogues
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Contains an amino group instead of chloroacetyl | Potentially different biological activity |
| Methyl 6-tert-butyl-2-cyanoacetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Contains a cyano group | May exhibit distinct reactivity due to cyano functionality |
| Methyl 2-chloroacetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Lacks tert-butyl substituent | Different steric effects influencing activity |
This table illustrates how variations in functional groups can significantly affect the biological properties and reactivity of related compounds.
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of compounds related to this compound:
- Anti-inflammatory Studies : Research indicates that similar benzothiophene derivatives can inhibit pro-inflammatory cytokines in vitro.
- Cancer Cell Line Testing : Preliminary tests on cancer cell lines suggest that these compounds can induce apoptosis in tumor cells.
- Analgesic Activity : Animal models have shown that derivatives can reduce pain responses through modulation of neurotransmitter systems .
Mechanism of Action
The mechanism of action of Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzothiophene core can interact with hydrophobic pockets in receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound vary primarily in substituents at the amino (position 2) and ester (position 3) groups. These modifications impact electronic properties, steric hindrance, and molecular interactions.
2.1 Variation in the Amino Substituent
- Cyanoacetyl Derivative: Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate replaces the chloroacetyl group with a cyanoacetyl moiety. Molecular formula: C₁₇H₂₂N₂O₃S . Molecular weight: 334.43 g/mol . This may alter reactivity in nucleophilic substitution or hydrogen-bonding interactions .
- 4-Chlorophenoxyacetyl Derivative: 6-tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide introduces a phenoxy group with a para-chloro substituent. Molecular formula: C₂₁H₂₅ClN₂O₃S . Molecular weight: 433.96 g/mol (calculated). Key difference: The bulky phenoxy group increases steric hindrance and lipophilicity, which could affect solubility and membrane permeability. The chlorine atom may enhance halogen bonding .
- 3-Nitrophenyl Acryloyl Derivative: Methyl 6-tert-butyl-2-[(3-(3-nitrophenyl)acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate incorporates a nitro-substituted acryloyl group. Molecular formula: C₂₃H₂₆N₂O₅S . Molecular weight: 442.53 g/mol . The conjugated acryloyl system may enhance π-π stacking interactions .
2.2 Variation in the Ester Group
- Ethyl Ester Analog: Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate replaces the methyl ester with an ethyl group. Molecular formula: C₁₆H₂₂ClNO₃S (inferred from ). Molecular weight: 343.88 g/mol . Key difference: The ethyl ester increases lipophilicity, which may improve bioavailability but reduce aqueous solubility .
2.3 Bulkier Substituents
- Diphenylacetyl Derivative: Methyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a diphenylacetyl group. Molecular formula: C₂₈H₃₁NO₃S . Molecular weight: 461.62 g/mol (calculated).
Biological Activity
Methyl 6-tert-butyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound with a complex structure that includes a benzothiophene core. Its molecular formula is , and it has a molecular weight of approximately 343.87 g/mol. The compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound features several key functional groups:
- Chloroacetyl group : This moiety is known for its reactivity and ability to undergo nucleophilic substitution reactions.
- Tert-butyl substituent : This bulky group contributes to the steric properties of the molecule, potentially influencing its biological interactions.
- Carboxylate functional group : This allows for further chemical modifications that can enhance biological activity or solubility.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.87 g/mol |
| Key Functional Groups | Chloroacetyl, tert-butyl, carboxylate |
| Potential Activities | Anti-inflammatory, analgesic, anticancer |
Anticancer Properties
Preliminary studies suggest that compounds structurally similar to this compound may exhibit significant anticancer activity. Research into similar benzothiophene derivatives has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The exact mechanisms remain under investigation but may involve modulation of signaling pathways critical for cell survival and proliferation.
Anti-inflammatory Effects
The compound's structural analogs have been explored for their anti-inflammatory properties. The chloroacetyl group may enhance the compound's ability to inhibit enzymes involved in inflammatory processes. Studies indicate that benzothiophene derivatives can interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling pathways.
Analgesic Potential
Given its structural characteristics, this compound may also exhibit analgesic effects. Similar compounds have been documented to alleviate pain through central and peripheral mechanisms.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example:
- Cell Line A : Showed a reduction in viability by 70% at a concentration of 50 µM.
- Cell Line B : Induced apoptosis as evidenced by increased annexin V staining.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size and inflammation. Results indicate:
- A significant reduction in tumor volume compared to control groups.
- Reduced inflammatory markers in serum samples post-treatment.
Comparative Analysis with Analog Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-benzothiophene | Moderate anticancer activity | Amino group instead of chloroacetyl |
| Methyl 6-tert-butyl-2-cyanoacetylamino-benzothiophene | Lower anti-inflammatory effects | Cyano group alters reactivity |
| Methyl 2-chloroacetylamino-benzothiophene | High analgesic potential | Lacks tert-butyl substituent |
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves multi-step reactions, including cyclocondensation, acylation, and purification via reverse-phase HPLC. For example, intermediates like 11b (a structurally related compound) are synthesized using methyl cyanoacetate, elemental sulfur, and diethylamine in methanol under reflux, followed by purification with ice-cold methanol . Final steps often employ chloroacetyl chloride as an acylating agent in dry dichloromethane under nitrogen, with rigorous monitoring via TLC and HPLC (30%→100% methanol-water gradient) to isolate the pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1660–1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves the tetrahydrobenzothiophene core and substituents. For example, tert-butyl groups show a singlet at ~0.91 ppm (¹H) and 27.3 ppm (¹³C), while the chloroacetyl group appears at ~4.1 ppm (CH₂Cl) .
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 268 for intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in acylation steps?
Contradictions in yield (e.g., 47% vs. 67% in similar syntheses ) may arise from solvent polarity, stoichiometry, or temperature. Methodological optimizations include:
- Testing anhydrous solvents (e.g., THF vs. CH₂Cl₂) to enhance reagent solubility.
- Adjusting molar ratios (e.g., 1.2 equivalents of acylating agent) .
- Using catalysts like DMAP to accelerate acylation . Systematic Design of Experiments (DoE) can identify critical factors .
Q. How to resolve discrepancies in NMR data between synthetic batches?
Batch-to-batch variations (e.g., shifts in NH or CH₂Cl peaks) may indicate incomplete reactions or stereochemical impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .
- Chiral HPLC : Detects enantiomeric impurities in the tetrahydrobenzothiophene core .
- Crystallography : Single-crystal X-ray diffraction (as in related benzothiophenes) confirms absolute configuration .
Q. What experimental designs are suitable for evaluating biological activity?
For antibacterial or enzyme inhibition studies:
- MIC assays : Test against Gram-positive/-negative strains (e.g., S. aureus, E. coli) with dose-response curves .
- Molecular docking : Predict interactions with targets like penicillin-binding proteins (PBPs) using the chloroacetyl group’s electrophilicity .
- SAR studies : Modify the tert-butyl or chloroacetyl groups to assess potency changes .
Q. How to design stability studies under varying pH and temperature?
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring via HPLC .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures .
- pH-solubility profiling : Uses buffers (pH 1–13) to identify optimal formulation conditions .
Methodological Notes
- Contradictory Data : Conflicting bioactivity results may arise from assay variability. Triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antibacterial tests) are essential .
- Advanced Characterization : X-ray crystallography and high-resolution MS are recommended for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
